molecular formula C17H22ClFN6 B2644895 N-(3-fluorophenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride CAS No. 1179446-24-2

N-(3-fluorophenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride

Cat. No.: B2644895
CAS No.: 1179446-24-2
M. Wt: 364.85
InChI Key: JJZOOTFJKCPAJG-UHFFFAOYSA-N
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Description

Historical Development of 1,3,5-Triazine Derivatives in Biomedical Research

The 1,3,5-triazine core, first synthesized in the 19th century, has undergone extensive modification to yield compounds with diverse biomedical applications. Early derivatives like melamine and cyanuric acid laid the groundwork for understanding triazine reactivity. The trimerization of nitriles, as described in classical syntheses, enabled scalable production of symmetrical triazines, which were later adapted for pharmaceutical use.

By the mid-20th century, chlorinated triazines such as simazine and atrazine demonstrated herbicidal properties, prompting investigations into their biological interactions. This period also saw the emergence of triazine-based dyes covalently bound to cellulose, highlighting their molecular stability. The 21st century brought advanced synthetic methods, including microwave-assisted and sonochemical protocols, which improved yields and reduced environmental impact. For instance, sonochemical synthesis achieves >75% yield in 5 minutes using aqueous solvents, representing a 13-fold improvement in green chemistry metrics compared to classical approaches.

Table 1: Key Milestones in 1,3,5-Triazine Derivative Development
Era Innovation Significance
19th c. Discovery of s-triazine core Established basic heterocyclic architecture
1930s Pinner triazine synthesis Enabled N-substituted derivatives
1950s Chlorotriazine herbicides Demonstrated agrochemical utility
2020s Sonochemical functionalization Greener synthesis of complex analogs

Properties

IUPAC Name

N-(3-fluorophenyl)-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN6.ClH/c18-13-6-5-7-14(12-13)19-15-20-16(23-8-1-2-9-23)22-17(21-15)24-10-3-4-11-24;/h5-7,12H,1-4,8-11H2,(H,19,20,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJZOOTFJKCPAJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=N2)NC3=CC(=CC=C3)F)N4CCCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClFN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride typically involves the following steps:

    Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.

    Introduction of Pyrrolidine Rings: The pyrrolidine rings are introduced via nucleophilic substitution reactions, where pyrrolidine reacts with the triazine core.

    Addition of Fluorophenyl Group: The fluorophenyl group is introduced through a coupling reaction, such as Suzuki-Miyaura coupling, involving a fluorophenyl boronic acid and the triazine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The pyrrolidine rings can be oxidized to form corresponding lactams.

    Reduction: The triazine core can be reduced under specific conditions.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents.

Major Products

    Oxidation: Formation of pyrrolidin-2-one derivatives.

    Reduction: Formation of partially or fully reduced triazine derivatives.

    Substitution: Formation of various substituted fluorophenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has demonstrated that derivatives of triazine compounds, including those similar to N-(3-fluorophenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride, exhibit significant antimicrobial properties. A study evaluated a series of 2-fluorophenyl-4,6-disubstituted triazines and found that certain compounds displayed notable activity against gram-positive bacteria and fungi. The structure-activity relationship indicated that the presence of a fluorophenyl group was crucial for antimicrobial efficacy .

Cancer Treatment
The compound has also been explored for its potential in cancer therapy. It is known to modulate protein kinase activity, which is vital in regulating cellular processes such as proliferation and apoptosis. This modulation can influence cancer cell growth and survival, making it a candidate for further investigation in oncology .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the pharmacological properties of compounds like this compound. The incorporation of specific functional groups can enhance the biological activity while minimizing toxicity. Studies have shown that modifications to the triazine ring can lead to improved selectivity and potency against targeted diseases .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on a series of synthesized triazine derivatives revealed that specific compounds exhibited significant antimicrobial effects against Staphylococcus aureus and Candida albicans. The results indicated that these compounds could serve as promising candidates for developing new antimicrobial agents .

Case Study 2: Cancer Cell Line Testing
In vitro assays involving various cancer cell lines demonstrated that this compound had a pronounced inhibitory effect on cell proliferation. The compound was tested against multiple cancer types, showing potential as an anticancer agent through mechanisms involving apoptosis induction and cell cycle arrest .

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride involves its interaction with specific molecular targets. The pyrrolidine rings and the triazine core allow the compound to bind to proteins and enzymes, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

N-Cyclopentyl-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine (5s)

  • Structure : Replaces the 3-fluorophenyl group with a cyclopentylamine.
  • Activity : Demonstrated moderate antiviral activity against respiratory syncytial virus (RSV) in preclinical screens .

N-(3,5-Dichlorophenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine

  • Structure : Features a 3,5-dichlorophenyl group instead of 3-fluorophenyl.
  • Activity : Reported in synthetic studies but lacks explicit bioactivity data .

N-(4-Isopropylphenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine Hydrochloride

  • Structure : Substitutes the 3-fluorophenyl with a 4-isopropylphenyl group.

Analogues with Heterocyclic or Alkyl Modifications

4,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenyl-1,3,5-triazin-2-amine (PTA-1)

  • Structure : Replaces pyrrolidinyl groups with pyrazolyl rings.
  • Activity : Targets EGFR/PI3K/AKT/mTOR pathways in triple-negative breast cancer cells, with IC₅₀ values < 10 µM .
  • Key Difference : Pyrazolyl groups enhance hydrogen bonding capacity, improving kinase inhibition but reducing solubility compared to pyrrolidinyl substituents.

N-Isopropyl-4,6-bis(methylsulfanyl)-1,3,5-triazin-2-amine

  • Structure : Contains methylsulfanyl groups at positions 4 and 4.
  • Key Difference : Sulfur atoms increase electron density, altering reactivity and metabolic pathways relative to pyrrolidinyl groups.

Data Tables

Table 1. Physicochemical and Bioactivity Comparison

Compound Name Substituents (Positions 2,4,6) Molecular Weight Key Bioactivity Reference
Target Compound 3-Fluorophenyl, 2×Pyrrolidinyl 416.9 g/mol Under investigation N/A
N-Cyclopentyl-4,6-di(pyrrolidin-1-yl)-triazin-2-amine Cyclopentyl, 2×Pyrrolidinyl 402.5 g/mol Antiviral (RSV)
PTA-1 Phenyl, 2×3,5-Dimethylpyrazolyl 452.5 g/mol Antiproliferative (EGFR inhibition)
N-(3,5-Dichlorophenyl)-4,6-di(pyrrolidin-1-yl)-triazin-2-amine 3,5-Dichlorophenyl, 2×Pyrrolidinyl 450.3 g/mol Synthetic intermediate

Table 2. Substituent Effects on Activity

Substituent Type Electronic Effect Lipophilicity (LogP) Bioactivity Trend
3-Fluorophenyl Moderate -I, +M 2.8 Enhanced solubility and target engagement
3,5-Dichlorophenyl Strong -I 3.5 Increased metabolic stability
Pyrazolyl H-bond donor 3.1 Improved kinase affinity
Methylsulfanyl Electron-rich 3.4 Pesticide activity

Research Findings and Mechanistic Insights

  • Antiviral Potential: The target compound’s fluorophenyl group may improve binding to viral enzymes (e.g., RSV polymerase) compared to cyclopentyl analogues due to enhanced π-π interactions .
  • Kinase Inhibition : Pyrrolidinyl groups in the target compound likely confer flexibility, enabling interactions with ATP-binding pockets in kinases, though pyrazolyl derivatives exhibit superior potency in EGFR models .
  • Toxicity Profile : Fluorine’s lower electronegativity compared to chlorine reduces off-target reactivity, suggesting a safer profile than dichlorophenyl analogues .

Biological Activity

N-(3-fluorophenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article summarizes the biological activity of this compound based on available literature, including its mechanism of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H17ClFN6\text{C}_{13}\text{H}_{17}\text{ClF}\text{N}_6

This compound features a triazine core with two pyrrolidine substituents and a fluorophenyl group. Its unique structure contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various protein targets. Research indicates that it may act as a kinase inhibitor, affecting signaling pathways involved in cell proliferation and survival. Kinase inhibitors are crucial in cancer therapy due to their ability to block pathways that promote tumor growth.

Key Mechanisms:

  • Inhibition of Kinases : The compound has shown potential in inhibiting specific kinases that are often overexpressed in cancer cells.
  • Interaction with G Protein-Coupled Receptors (GPCRs) : Preliminary studies suggest that it may also modulate GPCR activity, which plays a significant role in various physiological processes.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Kinase InhibitionInhibits growth factor receptors
GPCR ModulationAlters cellular signaling pathways
CytotoxicityInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces cytokine production

Case Studies and Research Findings

  • Case Study on Cancer Cell Lines :
    A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited significant growth inhibition in breast and lung cancer cell lines with IC50 values in the low micromolar range. This suggests its potential as an anticancer agent.
  • In Vivo Studies :
    In animal models, administration of the compound resulted in reduced tumor size and improved survival rates compared to control groups. These findings support its efficacy as a therapeutic agent in oncology.
  • Mechanistic Insights :
    Further investigation revealed that the compound induces apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2. This mechanism highlights its potential for developing targeted therapies against resistant cancer types.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-fluorophenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride, and how can purity be optimized?

  • Methodological Answer : The compound’s synthesis likely follows nucleophilic substitution on a 1,3,5-triazine core, analogous to methods used for structurally similar triazine derivatives (e.g., PTA-1 and PTA-2 in ). Key steps include:

  • Step 1: Reacting cyanuric chloride with pyrrolidine under controlled pH (6–7) to form 4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine.
  • Step 2: Introducing the 3-fluorophenyl group via Buchwald-Hartwig amination or nucleophilic aromatic substitution.
  • Purity Optimization: Use HPLC with a C18 column (acetonitrile/water mobile phase) to monitor intermediates. Recrystallization in ethanol/water (1:3 ratio) improves crystalline purity .

Q. How can researchers confirm the molecular structure and protonation states of this compound?

  • Methodological Answer : Combine spectroscopic and computational techniques:

  • NMR: Compare 1H^1H- and 13C^{13}C-NMR shifts with DFT-predicted spectra (e.g., Gaussian09/B3LYP/6-31G* basis set).
  • X-ray Diffraction: Single-crystal XRD resolves the hydrochloride salt’s ionic interactions and hydrogen-bonding network.
  • Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion [M+H]+^+ and fragmentation patterns .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological or physicochemical properties of this compound?

  • Methodological Answer : Contradictions often arise from impurities, solvent effects, or assay variability. Address these via:

  • Reproducibility Checks: Replicate experiments across independent labs using standardized protocols (e.g., fixed solvent systems like DMSO:PBS).
  • Data Triangulation: Cross-validate results using orthogonal methods (e.g., surface plasmon resonance vs. fluorescence polarization for binding affinity).
  • Meta-Analysis: Apply statistical frameworks like Bayesian inference to reconcile conflicting datasets, as recommended in qualitative research conflict resolution ( ) .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

  • Methodological Answer : Use in silico tools to map binding modes:

  • Molecular Docking: AutoDock Vina or Schrödinger Glide screens against homology-modeled targets (e.g., kinase ATP-binding pockets).
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes.
  • Pharmacophore Analysis: Identify critical H-bond donors/acceptors (e.g., triazine N atoms, fluorophenyl ring) using Discovery Studio .

Q. What are the best practices for evaluating the compound’s stability under physiological conditions?

  • Methodological Answer : Design accelerated degradation studies:

  • pH Stability: Incubate in buffers (pH 1–9) at 37°C for 24–72 hours; monitor via LC-MS for hydrolysis or deamination.
  • Thermal Stability: Use TGA/DSC to determine decomposition temperatures and activation energies.
  • Light Sensitivity: Expose to UV-Vis (300–800 nm) and quantify photodegradants via UV-spectrophotometry .

Data Analysis & Interpretation

Q. How should researchers address variability in dose-response curves for this compound in cellular assays?

  • Methodological Answer :

  • Normalization: Express data as % inhibition relative to positive/negative controls (e.g., staurosporine for cytotoxicity).
  • Outlier Detection: Apply Grubbs’ test (α=0.05) to exclude non-physiological responses.
  • Hill Slope Analysis: Use GraphPad Prism to fit sigmoidal curves; slopes >1 suggest cooperative binding .

Q. What analytical techniques are critical for characterizing byproducts during scale-up synthesis?

  • Methodological Answer :

  • LC-MS/MS: Identify low-abundance impurities (e.g., dehalogenated or dimerized species).
  • NMR Relaxation Studies: T1T_1 and T2T_2 measurements detect trace solvents or unreacted intermediates.
  • XRD Pair Distribution Function (PDF) Analysis: Resolve amorphous byproducts in crystalline batches .

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